(R)-2-Amino-5-phenylpentanoic acid

Description

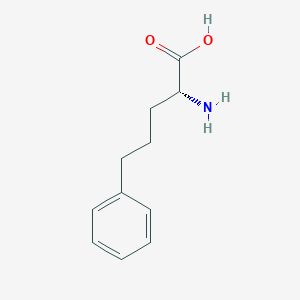

(R)-2-Amino-5-phenylpentanoic acid is a chiral non-proteinogenic amino acid characterized by a phenyl-substituted pentanoic acid backbone. Key properties include:

- Chemical Formula: C₁₁H₁₅NO₂

- Molecular Weight: 193.24 g/mol (racemic form: 193.24 g/mol, CAS 34993-02-7) .

- CAS Number: 36061-08-2 (R-enantiomer) .

- Structure: Features a phenyl group at the C5 position and an amino group at the C2 position in the (R)-configuration.

- Applications: Primarily used in industrial research, including asymmetric synthesis and pharmaceutical intermediates .

- Safety: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZTHUXZWQXOK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36061-08-2 | |

| Record name | D-2-Amino-5-phenyl-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Fluorinated Analogs

- (S)-2-Amino-5,5,5-trifluoropentanoic Acid Formula: C₅H₈F₃NO₂ Key Differences: Replacement of the phenyl group with a trifluoromethyl group enhances lipophilicity and metabolic stability. Synthesis: Prepared via dynamic kinetic resolution, enabling enantioselective synthesis . Applications: Useful in medicinal chemistry for modulating pharmacokinetic properties.

Unsaturated Derivatives

- (R)-2-Amino-5-phenylpent-4-enoic Acid Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol .

Methyl-Substituted Variants

- (2R,4R)-4-Amino-2-methyl-5-phenylpentanoic Acid Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol . Key Differences: Additional methyl group at C2 increases steric bulk, which may impact solubility and biological activity.

Deuterated Analogs

- L-2-Aminopentanoic-4,4,5,5,5-d₅ Acid CAS: 1202936-50-2 Key Differences: Deuterium substitution at C4 and C5 positions slows metabolic degradation, extending half-life in pharmacokinetic studies .

Salts and Derivatives

- 2-Amino-5-phenylpentanoic Acid Hydrobromide CAS: 1311314-03-0 Key Differences: Hydrobromide salt improves aqueous solubility compared to the free acid, facilitating formulation in drug delivery systems .

Structural and Physicochemical Comparison Table

Q & A

Q. Q: What are the optimized reaction conditions for synthesizing (R)-2-Amino-5-phenylpentanoic acid?

A: The synthesis involves chiral resolution or asymmetric catalysis to ensure enantiomeric purity. Key steps include:

- Temperature control : Maintain 37–45°C during reaction and cooling phases to optimize yield and minimize racemization .

- Solvent system : Use ethanol-water for recrystallization to enhance purity (reported yield: 99%; calculated yield: 49.5% due to purification losses) .

- Catalysts : Sodium borate (300 µL) facilitates stereochemical control in aqueous conditions .

Q. Q: How does the R-enantiomer influence interactions with biological targets compared to the S-form?

A: The R-configuration determines binding affinity to enzymes and receptors. For example:

- Peptide design : The R-enantiomer is incorporated into nonribosomal peptides (e.g., anabaenopeptins) via stereospecific adenylation domains in cyanobacteria .

- Methodological tip : Use circular dichroism (CD) spectroscopy or chiral HPLC to verify enantiomeric purity post-synthesis .

Advanced Analytical Characterization

Q. Q: What analytical techniques resolve structural ambiguities in this compound derivatives?

A:

- NMR spectroscopy : Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 3.1–3.3 ppm (α-CH) in D₂O .

- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA gradient elution (retention time: 12–14 min) .

Role in Natural Product Biosynthesis

Q. Q: How is this compound biosynthesized in cyanobacteria?

A: In Planktothrix strains, it is incorporated into anabaenopeptins via nonribosomal peptide synthetases (NRPS). Detection methods include:

- LC-HRMS : Monitor m/z 148.1121 (immonium ion for phenylpentanoic acid) .

- Molecular networking : Cluster analysis of MS/MS data identifies structural variants (e.g., 2-amino-5-hydroxyphenylpentanoic acid derivatives) .

Crystallographic Analysis

Q. Q: How can crystallography aid in designing peptide materials with this amino acid?

A: X-ray diffraction reveals packing motifs (e.g., layered β-sheets) driven by hydrogen bonding and π-π stacking of the phenyl group.

Safety and Handling

Q. Q: What precautions are critical for handling this compound?

A:

- Storage : Keep under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation .

- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Advanced Data Contradictions

Q. Q: How to reconcile discrepancies between reported (99%) and calculated (49.5%) yields in synthesis?

A: The gap arises from:

- Purification losses : Recrystallization and filtration steps reduce practical yields .

- Measurement error : Quantify yields via gravimetric analysis and validate with HPLC purity checks .

Applications in Drug Design

Q. Q: What strategies enhance the bioactivity of this compound in drug candidates?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.